ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate
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Overview
Description
ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a nitro group, and an ethyl ester, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1,3-BENZODIOXOLE-5-CARBONYLAMINO)BENZOATE: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.
(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINOTHIOUREA: Contains a thiourea group instead of an ester, leading to different reactivity and applications.
Uniqueness
ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE is unique due to its combination of a nitro group, benzodioxole ring, and ethyl ester. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .
Properties
Molecular Formula |
C17H14N2O6 |
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Molecular Weight |
342.30 g/mol |
IUPAC Name |
ethyl 4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H14N2O6/c1-2-23-17(20)11-3-5-13(6-4-11)18-9-12-7-15-16(25-10-24-15)8-14(12)19(21)22/h3-9H,2,10H2,1H3 |
InChI Key |
QDYPYSBMOVBGRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
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